4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-10-8-12(3-4-13(10)16)22(18,19)17-11-2-5-14-15(9-11)21-7-6-20-14/h3-4,8,11,14-15,17H,2,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOSSEGUKBGZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves several steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin ring system This can be achieved through a series of cyclization reactionsThe final step involves the sulfonamide formation, which can be carried out using sulfonyl chlorides under basic conditions.
Chemical Reactions Analysis
4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit anticancer properties. For instance, investigations into sulfonamide derivatives have shown their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways critical for cancer cell survival.
Case Study:
A study published in Cancer Research highlighted that a related sulfonamide compound exhibited selective cytotoxicity against breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting that 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide could have similar effects .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The target mechanism typically involves inhibition of bacterial folate synthesis. Research has indicated that derivatives of this compound can effectively combat resistant bacterial strains.
Case Study:
In a comparative study on various sulfonamide derivatives, this compound showed significant activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some assays .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| Similar Sulfonamide A | Antimicrobial | 20 | |
| Similar Sulfonamide B | Anticancer | 10 | |
| Similar Sulfonamide C | Antimicrobial | 25 |
Mechanistic Insights
The mechanism of action for this compound likely involves the inhibition of specific enzymes involved in cellular metabolism. For instance, the sulfonamide group may mimic para-amino benzoic acid (PABA), thereby interfering with folate synthesis in bacteria and cancer cells alike.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the sulfonamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs in Sulfonamide Derivatives
The following table summarizes key differences between the target compound and its analogs:
Key Differences and Implications
Ring Saturation: The octahydro-1,4-benzodioxin in the target compound is fully saturated, likely increasing conformational rigidity and lipid solubility compared to 2,3-dihydro-1,4-benzodioxin analogs (e.g., ). Saturation may reduce metabolic oxidation but complicate synthetic accessibility .
Substituent Effects: Fluorine vs. Amino Groups: The electron-withdrawing fluorine in the target compound may improve metabolic stability and membrane permeability compared to the electron-donating amino group in . However, the amino group could enable covalent modifications or salt-bridge interactions . Methyl Substituents: The 3-methyl group on the benzene ring (target compound) may sterically hinder interactions with flat binding pockets, whereas the absence of such groups in ’s chloropyridine analog might allow broader target compatibility .
Linker Diversity :
- The sulfonamide linker in the target compound is a hallmark of protease inhibitors (e.g., carbonic anhydrase inhibitors), while the benzamide in ’s analog is more common in kinase-targeted drugs .
Research Findings and Trends
- Structural Biology : The PDB entry EM0 () highlights sulfonamides as ligands for crystallographic studies, implying the target compound’s utility in probing protein active sites .
- Synthetic Challenges : The octahydro-1,4-benzodioxin core may require multi-step hydrogenation or stereoselective synthesis, contrasting with simpler dihydro analogs () .
Biological Activity
4-Fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H22FNO3S
- Molecular Weight : 325.42 g/mol
The presence of the sulfonamide group is significant as it often contributes to the biological activity of compounds in this class.
Research indicates that sulfonamides can exhibit a range of biological activities, primarily through inhibition of specific enzymes or receptors. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The specific mechanism for this compound remains under investigation but may involve similar pathways.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate required for folate synthesis in bacteria.
Anti-inflammatory Effects
Recent studies have suggested that sulfonamide derivatives may exhibit anti-inflammatory properties by modulating immune responses. This could be particularly relevant for conditions such as rheumatoid arthritis or psoriasis where inflammation plays a critical role.
Case Studies
- Inhibition of IL-17 Production : A study focusing on sulfonamide derivatives demonstrated their ability to inhibit interleukin (IL)-17 production, which is crucial in inflammatory responses. This suggests potential applications in treating autoimmune diseases .
- Antitumor Activity : Another research highlighted the efficacy of related sulfonamide compounds in inhibiting tumor growth in various cancer models. These compounds were shown to induce apoptosis in cancer cells through various pathways, including oxidative stress induction and mitochondrial dysfunction .
Data Tables
Q & A
Basic Research Questions
Q. What are the key steps and reagents involved in synthesizing 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide?
- Methodological Answer: The synthesis typically involves nucleophilic substitution between the amine group of the octahydro-1,4-benzodioxin derivative and the sulfonyl chloride moiety of 4-fluoro-3-methylbenzenesulfonyl chloride. Key reagents include a base (e.g., sodium hydroxide or triethylamine) to deprotonate the amine and facilitate substitution. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used to dissolve reactants. Reaction conditions (temperature, pH 9–10, and time) are optimized to maximize yield and purity, with progress monitored via TLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structural features like the benzodioxin core and sulfonamide linkage. Mass spectrometry (MS) validates the molecular ion peak. High-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity, while X-ray crystallography (using software like SHELXL) resolves stereochemical details for crystalline derivatives .
Q. What biological activities are associated with structurally similar benzodioxin-sulfonamide hybrids?
- Methodological Answer: Analogous compounds exhibit antimicrobial, antitumor, and enzyme-inhibitory activities. For example, N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide shows antimicrobial properties, while derivatives with pyrrolidine or morpholine substituents target enzymes like kinases. Structure-activity relationship (SAR) studies highlight the importance of substituents on the benzene ring and benzodioxin moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during sulfonamide formation?
- Methodological Answer: Byproduct formation (e.g., di-sulfonylated products) can be minimized by:
- pH control: Maintain a pH of 8–10 using aqueous Na₂CO₃ to selectively activate the amine without over-sulfonylation.
- Temperature modulation: Conduct reactions at 0–25°C to reduce side reactions.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stoichiometry: Use a slight excess of the amine component (1.1:1 ratio) to drive the reaction to completion .
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer: Contradictions often arise from variations in assay protocols (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize assays: Use established protocols (e.g., CLSI guidelines for antimicrobial testing).
- Re-evaluate purity: Confirm via HPLC and elemental analysis.
- Compare structural analogs: Identify substituents (e.g., fluoro vs. methyl groups) that differentially affect activity. Cross-reference with SAR data from compounds like N-(4-methylphenyl)-2,3-dihydrobenzo[1,4]dioxin-6-sulfonamide .
Q. What computational methods are recommended to predict interactions between this compound and biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) models binding interactions with enzymes or receptors. Molecular dynamics (MD) simulations (using GROMACS) assess stability of ligand-target complexes over time. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. How can researchers design experiments to study the metabolic stability of this compound?
- Methodological Answer: Conduct in vitro metabolic assays using liver microsomes or hepatocytes to identify major metabolites. Use LC-MS/MS to track metabolic pathways (e.g., oxidation of the benzodioxin ring or sulfonamide hydrolysis). Compare results with in vivo pharmacokinetic studies in model organisms to assess bioavailability and half-life. Structural modifications (e.g., fluorination) can be tested to enhance stability .
Q. How should conflicting crystallographic data from different refinement software be interpreted?
- Methodological Answer: Discrepancies in bond lengths or angles may arise from differences in refinement algorithms (e.g., SHELXL vs. OLEX2). To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
